molecular formula C12H17BrO B066557 1-Bromo-3-(hexyloxy)benzene CAS No. 161291-04-9

1-Bromo-3-(hexyloxy)benzene

Cat. No. B066557
CAS RN: 161291-04-9
M. Wt: 257.17 g/mol
InChI Key: JVYXVTVHYHKYSY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-bromo-3-(hexyloxy)benzene involves bromination reactions and the introduction of the hexyloxy group into the benzene ring. Similar compounds, like 1-bromo-4-(3,7-dimethyloctyl)benzene, have been synthesized and characterized, showing the versatility of brominated benzenes as precursors in organic synthesis (Patil et al., 2012).

Molecular Structure Analysis

Brominated benzene derivatives, including those with substituents like 1-bromo-3,5-bis(4,4-dimethyl-1,3-oxazolin-2-yl)benzene, demonstrate diverse molecular arrangements. These structures often feature supramolecular characteristics such as hydrogen bonding and π–π interactions, which can be analyzed through crystallography and DFT studies (Stein, Hoffmann, & Fröba, 2015).

Chemical Reactions and Properties

The reactivity of this compound can be inferred from related compounds that undergo reactions like palladium-catalyzed coupling or reactions with organolithium compounds. For example, 1-bromo-1-lithioethene has been utilized in organic synthesis for 1,2-addition reactions with aldehydes and ketones, indicating the potential reactivity of brominated benzenes in similar contexts (Novikov & Sampson, 2005).

Scientific Research Applications

  • Synthesis and Characterization of Compounds for Electrochemical Studies : The synthesis of compounds like 1,3-dibromo-5-(ferrocenylethynyl)benzene and related molecules, which are used in electrochemical studies showing chemically reversible oxidations, demonstrates applications in the field of organometallic chemistry and electrochemistry (Fink et al., 1997).

  • Natural Product Synthesis : The total synthesis of naturally occurring biologically active compounds starting from bromobenzene derivatives illustrates the role of these compounds in pharmaceutical and medicinal chemistry (Akbaba et al., 2010).

  • Graphene Nanoribbon Synthesis : 1-Bromo-4-(3,7-dimethyloctyl)benzene is used as a precursor in the bottom-up synthesis of planar one-dimensional graphene nanoribbons, which are important for advancements in materials science and nanotechnology (Patil et al., 2012).

  • Study of Supramolecular Features and Crystal Structures : Research on derivatives of bromobenzene, like 1-bromo-3,5-bis(4,4-dimethyl-1,3-oxazolin-2-yl)benzene, contributes to the understanding of supramolecular interactions and crystallography (Stein et al., 2015).

  • Ring Halogenations in Organic Chemistry : The use of bromobenzene derivatives in ring halogenation reactions highlights their application in synthetic organic chemistry (Bovonsombat & Mcnelis, 1993).

  • Synthesis of Non-Peptide Small Molecular Antagonists : Bromobenzene derivatives are used in the synthesis of non-peptide CCR5 antagonists, indicating their relevance in developing therapeutic agents (Bi, 2015).

  • Investigating Molecular Self-Assembly : Studies on the self-assembly of bromobenzene derivatives on graphite surfaces contribute to the understanding of molecular self-assembly and surface chemistry (Li et al., 2012).

  • Synthesis of Heterogeneous Compounds : Bromobenzene derivatives are used in the synthesis of various biologically active compounds and intermediates, demonstrating their versatility in chemical synthesis (Jones et al., 2012).

properties

IUPAC Name

1-bromo-3-hexoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrO/c1-2-3-4-5-9-14-12-8-6-7-11(13)10-12/h6-8,10H,2-5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVYXVTVHYHKYSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00650569
Record name 1-Bromo-3-(hexyloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

161291-04-9
Record name 1-Bromo-3-(hexyloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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